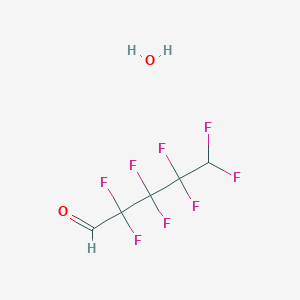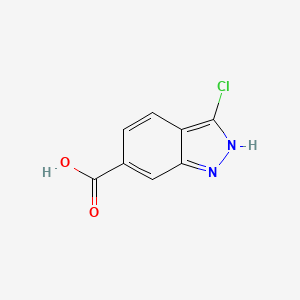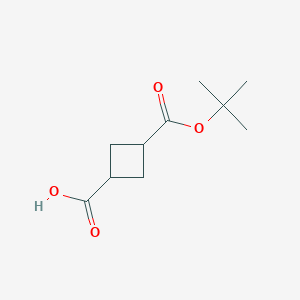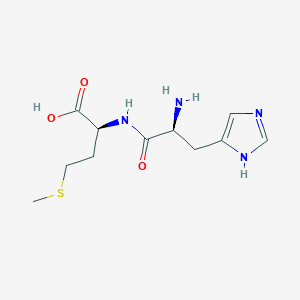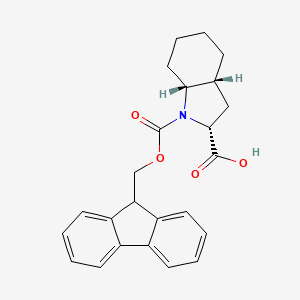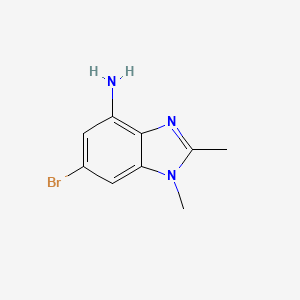![molecular formula C9H8ClN3O2 B6341849 Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate CAS No. 1209749-81-4](/img/structure/B6341849.png)
Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its pyrrolo[2,3-d]pyrimidine core, which is a fused ring system combining pyrrole and pyrimidine rings
作用机制
Target of Action
Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a pyrimidine derivative . Pyrimidines are essential components of genetic material and demonstrate various biological activities . .
Mode of Action
It is known that pyrimidine derivatives can inhibit the growth of bacteria by binding to enzymes like dna gyrase . They can also have antimycobacterial activity due to their ability to bind to the enzyme RNA polymerase .
Biochemical Pathways
It is known that pyrimidine derivatives can affect the dna replication and rna transcription processes in bacteria, thereby inhibiting their growth .
Result of Action
As a pyrimidine derivative, it can potentially inhibit the growth of bacteria by interfering with their dna replication and rna transcription processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves multi-step procedures. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then esterified to obtain the desired compound. The initial step often involves the chlorination of a pyrimidine precursor using phosphorus oxychloride, followed by cyclization with a suitable amine to form the pyrrolo[2,3-d]pyrimidine core . The final esterification step can be achieved using ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
化学反应分析
Types of Reactions
Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can have different functional groups depending on the reaction conditions and reagents used .
科学研究应用
Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is studied for its potential anticancer, antiviral, and antimicrobial activities.
Chemical Biology: It serves as a probe for studying various biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and catalysts.
相似化合物的比较
Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-Amino-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate: Lacks the chloro substituent, which affects its reactivity and biological activity.
4-Bromo-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate: The bromo substituent can lead to different reactivity patterns compared to the chloro derivative.
4-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate: The presence of a methyl group instead of a chloro group can significantly alter the compound’s properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-12-6(10)5-3-4-11-7(5)13-8/h3-4H,2H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOHXMYOLTXTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CN2)C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
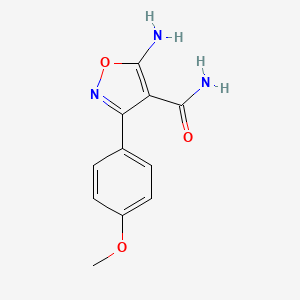
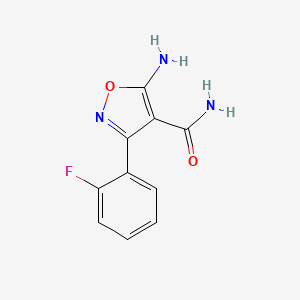
![ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)
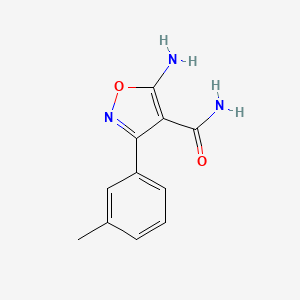
![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)
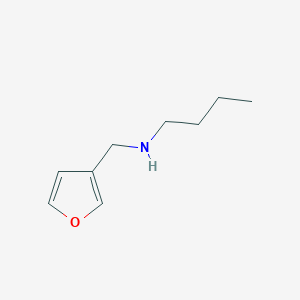
![6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione](/img/structure/B6341814.png)
![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)
